7-(2,5-difluorophenyl)-4-(pyrimidine-2-carbonyl)-1,4-thiazepane
Description
Properties
IUPAC Name |
[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-pyrimidin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3OS/c17-11-2-3-13(18)12(10-11)14-4-7-21(8-9-23-14)16(22)15-19-5-1-6-20-15/h1-3,5-6,10,14H,4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIFSAKNMLWOSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound is structurally distinct from related thiazepane and pyrimidine derivatives. Below is a comparative analysis with key analogs:
Physicochemical and Pharmacokinetic Properties
- Solubility: The pyrimidine-2-carbonyl group may reduce aqueous solubility relative to amino-linked derivatives (e.g., Compound 20), which benefit from polar functional groups.
- Metabolic Stability: Fluorination typically reduces oxidative metabolism, suggesting superior stability over non-fluorinated phenyl analogs.
Research Findings and Limitations
- Structural Insights : X-ray crystallography of related thiazepanes confirms chair-like conformations, which could influence binding pocket compatibility .
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